Cas no 34121-93-2 (6-Chloro-3-hydroxypyridazine-4-carboxamide)
6-Chloro-3-hydroxypyridazine-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 6-Chloro-3-hydroxypyridazine-4-carboxamide
- 3-chloro-6-oxo-1H-pyridazine-5-carboxamide
- 6-Chloro-3-oxo-2,3-dihydropyridazine-4-carboxamide
- SCHEMBL16853382
- 34121-93-2
- A924473
- DTXSID90856210
- G90442
-
- MDL: MFCD07780784
- Inchi: 1S/C5H4ClN3O2/c6-3-1-2(4(7)10)5(11)9-8-3/h1H,(H2,7,10)(H,9,11)
- InChI Key: WSHKRAZIHUZWQL-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(N)=O)C(NN=1)=O
Computed Properties
- Exact Mass: 172.9992041g/mol
- Monoisotopic Mass: 172.9992041g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 84.6Ų
6-Chloro-3-hydroxypyridazine-4-carboxamide Security Information
- Storage Condition:Sealed in dry,2-8°C
6-Chloro-3-hydroxypyridazine-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029184693-5g |
6-Chloro-3-hydroxypyridazine-4-carboxamide |
34121-93-2 | 95% | 5g |
$1562.44 | 2023-09-02 | |
| Alichem | A029184693-10g |
6-Chloro-3-hydroxypyridazine-4-carboxamide |
34121-93-2 | 95% | 10g |
$2278.00 | 2023-09-02 | |
| Alichem | A029184693-25g |
6-Chloro-3-hydroxypyridazine-4-carboxamide |
34121-93-2 | 95% | 25g |
$3979.80 | 2023-09-02 | |
| Chemenu | CM125053-1g |
6-chloro-3-hydroxypyridazine-4-carboxamide |
34121-93-2 | 95% | 1g |
$374 | 2021-08-05 | |
| Chemenu | CM125053-5g |
6-chloro-3-hydroxypyridazine-4-carboxamide |
34121-93-2 | 95% | 5g |
$1029 | 2021-08-05 | |
| Chemenu | CM125053-10g |
6-chloro-3-hydroxypyridazine-4-carboxamide |
34121-93-2 | 95% | 10g |
$1590 | 2021-08-05 | |
| Chemenu | CM125053-25g |
6-chloro-3-hydroxypyridazine-4-carboxamide |
34121-93-2 | 95% | 25g |
$2805 | 2021-08-05 | |
| Chemenu | CM125053-1g |
6-chloro-3-hydroxypyridazine-4-carboxamide |
34121-93-2 | 95% | 1g |
$*** | 2023-05-30 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C39400-250mg |
3-chloro-6-oxo-1H-pyridazine-5-carboxamide |
34121-93-2 | 98% | 250mg |
¥2332.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C39400-1g |
3-chloro-6-oxo-1H-pyridazine-5-carboxamide |
34121-93-2 | 98% | 1g |
¥4612.0 | 2023-09-08 |
6-Chloro-3-hydroxypyridazine-4-carboxamide Suppliers
6-Chloro-3-hydroxypyridazine-4-carboxamide Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on 6-Chloro-3-hydroxypyridazine-4-carboxamide
Comprehensive Guide to 6-Chloro-3-hydroxypyridazine-4-carboxamide (CAS No. 34121-93-2): Properties, Applications, and Market Insights
6-Chloro-3-hydroxypyridazine-4-carboxamide (CAS No. 34121-93-2) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This pyridazine derivative exhibits unique structural features, making it a valuable intermediate in synthetic chemistry. With the increasing demand for novel bioactive molecules, researchers are actively exploring the potential of chloro-hydroxypyridazine carboxamides in drug discovery pipelines.
The molecular structure of 6-Chloro-3-hydroxypyridazine-4-carboxamide combines a pyridazine core with strategically positioned functional groups: a chloro substituent at the 6-position, a hydroxyl group at the 3-position, and a carboxamide moiety at the 4-position. This arrangement contributes to its hydrogen bonding capacity and molecular recognition properties, which are crucial for biological interactions. Recent studies highlight its role as a pharmacophore in designing enzyme inhibitors, particularly in targeting metabolic pathways.
In pharmaceutical applications, 6-Chloro-3-hydroxypyridazine-4-carboxamide serves as a key building block for developing central nervous system (CNS) therapeutics. Its structural similarity to naturally occurring purines makes it particularly interesting for neurological research. The compound's blood-brain barrier permeability has been investigated in several preclinical studies, with promising results for neurodegenerative disease targets. These properties align with current research trends focusing on small molecule therapeutics for Alzheimer's and Parkinson's diseases.
The agrochemical industry has also shown interest in 34121-93-2 derivatives for developing next-generation plant growth regulators and herbicide safeners. The compound's ability to modulate plant hormone pathways without exhibiting phytotoxicity makes it valuable for sustainable agriculture solutions. This application gains relevance amid growing concerns about food security and climate-resilient crops.
Synthetic approaches to 6-Chloro-3-hydroxypyridazine-4-carboxamide typically involve multi-step sequences starting from commercially available pyridazine precursors. Recent advancements in green chemistry have led to more efficient synthetic routes with improved atom economy and reduced environmental impact. These developments respond to the pharmaceutical industry's push toward sustainable manufacturing practices.
Analytical characterization of CAS 34121-93-2 employs advanced techniques including HPLC-MS, NMR spectroscopy, and X-ray crystallography. These methods confirm the compound's purity and structural integrity, which are critical for research applications. The growing adoption of quality by design (QbD) principles in chemical manufacturing has increased demand for thoroughly characterized intermediates like this pyridazine derivative.
The global market for 6-Chloro-3-hydroxypyridazine-4-carboxamide reflects increasing R&D investment in heterocyclic chemistry. Pharmaceutical companies are particularly interested in its potential for developing kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Market analysts project steady growth for such specialized intermediates, driven by the expanding biotech sector and personalized medicine initiatives.
Storage and handling of 34121-93-2 require standard laboratory precautions for organic compounds. The material demonstrates good stability under recommended conditions, though protection from moisture and extreme temperatures is advised. These characteristics make it suitable for standard chemical logistics networks serving the research community.
Recent patent literature reveals growing intellectual property activity surrounding 6-Chloro-3-hydroxypyridazine-4-carboxamide derivatives, particularly in therapeutic areas like metabolic disorders and inflammatory diseases. This trend underscores the compound's versatility as a scaffold for medicinal chemistry optimization programs targeting various biological pathways.
Environmental and toxicological profiling of 6-Chloro-3-hydroxypyridazine-4-carboxamide indicates favorable characteristics for research use. The compound's biodegradation profile and ecotoxicological parameters meet standard requirements for laboratory chemicals, aligning with the chemical industry's emphasis on responsible sourcing and environmental stewardship.
Future research directions for CAS 34121-93-2 include exploration of its metal coordination chemistry and potential applications in catalysis. The compound's ability to form stable complexes with transition metals opens possibilities for developing novel catalytic systems. Such applications would complement current interests in green catalysis and sustainable chemical processes.
For researchers sourcing 6-Chloro-3-hydroxypyridazine-4-carboxamide, quality verification through certificate of analysis (CoA) review is recommended. Reputable suppliers typically provide comprehensive characterization data, including HPLC purity and spectroscopic validation. These quality assurance measures are particularly important for high-throughput screening applications where compound integrity directly impacts experimental outcomes.
The scientific community continues to uncover new applications for pyridazine-based compounds like 34121-93-2. Its balanced lipophilicity profile and molecular geometry make it particularly valuable for structure-activity relationship studies. These investigations contribute to the broader understanding of molecular recognition principles in drug design.
In conclusion, 6-Chloro-3-hydroxypyridazine-4-carboxamide represents an important chemical entity with diverse research applications. Its unique structural features and demonstrated utility in medicinal chemistry ensure continued interest from both academic and industrial researchers. As synthetic methodologies advance and biological understanding deepens, this compound will likely play an increasingly significant role in developing solutions for pressing healthcare and agricultural challenges.
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